N-methyl-N-(2-naphthyl)-3-furamide

Beschreibung

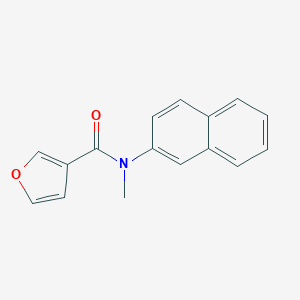

N-methyl-N-(2-naphthyl)-3-furamide is a synthetic aromatic amide featuring a furan ring substituted at the 3-position and an N-methyl-N-(2-naphthyl) group. The compound combines a fused aromatic naphthyl system with a heterocyclic furan core, a structural motif associated with diverse biological and material science applications.

Eigenschaften

Molekularformel |

C16H13NO2 |

|---|---|

Molekulargewicht |

251.28 g/mol |

IUPAC-Name |

N-methyl-N-naphthalen-2-ylfuran-3-carboxamide |

InChI |

InChI=1S/C16H13NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |

InChI-Schlüssel |

REYHBYFHXTUVES-UHFFFAOYSA-N |

SMILES |

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3 |

Kanonische SMILES |

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3 |

Löslichkeit |

29.1 [ug/mL] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-N-(2-naphthyl)-3-furamide and related compounds:

Key Findings:

Structural Analogues in Medicinal Chemistry :

- The 2-naphthyl group is a recurring motif in bioactive compounds. For example, 2-naphthyl benzyl sulfoxide derivatives demonstrated radioprotective effects, suggesting that the naphthyl moiety may enhance cellular protection against radiation . In contrast, the piperidine carboxamide compound with a 2-naphthyl group showed potent H3 receptor antagonism, highlighting the role of aromatic systems in receptor binding .

- This compound’s furanamide backbone differs from hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), which exhibit antioxidant activity via radical scavenging. The absence of a hydroxamic acid group in the target compound may reduce metal-chelating capacity but improve metabolic stability .

Material Science Applications: While 3-chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, the target compound’s furan ring and naphthyl group could offer unique thermal or electronic properties for polymer design, though this remains speculative without direct data .

Metabolic Considerations: Metabolites like (2-naphthyl)methanol (identified in insect pupae) suggest that naphthyl-containing compounds undergo microbial catabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.